Cas no 309935-58-8 (Tubulysin E)

Tubulysin E structure
Tubulysin E structure
商品名:Tubulysin E
CAS番号:309935-58-8
MF:C42H63N5O9S
メガワット:814.042730569839
CID:4744817
PubChem ID:12134547

Tubulysin E 化学的及び物理的性質

名前と識別子

    • Tubulysin E
    • SXT0V84S0H
    • C15705
    • Q27149185
    • (2S,4R)-2-Methyl-4-[2-[(1R,3R)-1-acetoxy-3-[[N-[[(2R)-1-methyl-2beta-piperidinyl]carbonyl]-L-isoleucyl](butanoyloxymethyl)amino]-4-methylpentyl]thiazole-4-ylcarbonylamino]-5-phenylpentanoic acid
    • Benzenepentanoic acid, gamma-(((2-((1R,3R)-1-(acetyloxy)-4-methyl-3-(((2S,3S)-3-methyl-2-((((2R)-1-methyl-2-piperidinyl)carbonyl)amino)-1-oxopentyl)((1-oxobutoxy)methyl)amino)pentyl)-4-thiazolyl)carbonyl)a
    • UNII-SXT0V84S0H
    • AKOS040740943
    • CS-0021783
    • HY-N2346
    • 309935-58-8
    • BENZENEPENTANOIC ACID, .GAMMA.-(((2-((1R,3R)-1-(ACETYLOXY)-4-METHYL-3-(((2S,3S)-3-METHYL-2-((((2R)-1-METHYL-2-PIPERIDINYL)CARBONYL)AMINO)-1-OXOPENTYL)((1-OXOBUTOXY)METHYL)AMINO)PENTYL)-4-THIAZOLYL)CARBONYL)AMINO)-.ALPHA.-METHYL-, (.ALPHA.S,.GAMMA.R)-
    • (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
    • EX-A5466E
    • CHEBI:80037
    • Benzenepentanoic acid, gamma-(((2-((1R,3R)-1-(acetyloxy)-4-methyl-3-(((2S,3S)-3-methyl-2-((((2R)-1-methyl-2-piperidinyl)carbonyl)amino)-1-oxopentyl)((1-oxobutoxy)methyl)amino)pentyl)-4-thiazolyl)carbonyl)amino)-alpha-methyl-, (alphaS,gammaR)-
    • DA-78696
    • (2S,4R)-4-((2-((1R,3R)-1-acetyloxy-3-(butanoyloxymethyl-((2S,3S)-3-methyl-2-(((2R)-1-methylpiperidine-2-carbonyl)amino)pentanoyl)amino)-4-methylpentyl)-1,3-thiazole-4-carbonyl)amino)-2-methyl-5-phenylpentanoic acid
    • 4-(((2-(1-(acetyloxy)-3-(n-((butanoyloxy)methyl)-2-((hydroxy(1-methylpiperidin-2-yl)methylidene)amino)-3-methylpentanamido)-4-methylpentyl)-1,3-thiazol-4-yl)(hydroxy)methylidene)amino)-2-methyl-5-phenylpentanoate
    • 4-[[2-[1-acetyloxy-3-[butanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
    • 4-((2-(1-acetyloxy-3-(butanoyloxymethyl-(3-methyl-2-((1-methylpiperidine-2-carbonyl)amino)pentanoyl)amino)-4-methylpentyl)-1,3-thiazole-4-carbonyl)amino)-2-methyl-5-phenylpentanoic acid
    • 4-[({2-[1-(acetyloxy)-3-{n-[(butanoyloxy)methyl]-2-{[hydroxy(1-methylpiperidin-2-yl)methylidene]amino}-3-methylpentanamido}-4-methylpentyl]-1,3-thiazol-4-yl}(hydroxy)methylidene)amino]-2-methyl-5-phenylpentanoate
    • インチ: 1S/C42H63N5O9S/c1-9-16-36(49)55-25-47(41(52)37(27(5)10-2)45-39(51)33-19-14-15-20-46(33)8)34(26(3)4)23-35(56-29(7)48)40-44-32(24-57-40)38(50)43-31(21-28(6)42(53)54)22-30-17-12-11-13-18-30/h11-13,17-18,24,26-28,31,33-35,37H,9-10,14-16,19-23,25H2,1-8H3,(H,43,50)(H,45,51)(H,53,54)/t27-,28-,31+,33+,34+,35+,37-/m0/s1
    • InChIKey: SEIXESXDPXDGRK-CAPJTEJHSA-N
    • ほほえんだ: S1C=C(C(N[C@@H](CC2C=CC=CC=2)C[C@@H](C(=O)O)C)=O)N=C1[C@@H](C[C@H](C(C)C)N(COC(CCC)=O)C([C@H]([C@@H](C)CC)NC([C@H]1CCCCN1C)=O)=O)OC(C)=O

計算された属性

  • せいみつぶんしりょう: 813.43464978g/mol
  • どういたいしつりょう: 813.43464978g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 12
  • 重原子数: 57
  • 回転可能化学結合数: 24
  • 複雑さ: 1330
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 213

Tubulysin E 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59920-1mg
Tubulysin E
309935-58-8 98%
1mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59920-5mg
Tubulysin E
309935-58-8 98%
5mg
¥0.00 2023-09-07

Tubulysin E 関連文献

Tubulysin Eに関する追加情報

Recent Advances in Tubulysin E (309935-58-8) Research: A Comprehensive Review

Tubulysin E (CAS: 309935-58-8) is a highly potent microtubule-depolymerizing agent derived from myxobacterial sources. Recent studies have highlighted its potential as a promising anticancer compound due to its exceptional cytotoxicity and unique mechanism of action. This research brief synthesizes the latest findings on Tubulysin E, focusing on its structural properties, biological activity, and therapeutic applications in oncology.

Structural analysis reveals that Tubulysin E belongs to the tubulysin family of natural products characterized by a linear tetrapeptide backbone with unusual nonproteinogenic amino acids. The compound's molecular formula (C43H65N5O10S) and specific stereochemistry at multiple chiral centers contribute to its remarkable biological activity. Recent X-ray crystallography studies have provided new insights into the compound's binding interactions with tubulin, explaining its picomolar-range potency.

In vitro studies published in 2023 demonstrate that Tubulysin E exhibits superior cytotoxicity compared to other microtubule-targeting agents, with IC50 values in the low picomolar range against various cancer cell lines, including multidrug-resistant variants. Particularly noteworthy is its activity against pancreatic cancer cells (PANC-1), where it showed 100-fold greater potency than paclitaxel in recent comparative studies.

Significant progress has been made in understanding the compound's mechanism of action. Tubulysin E binds to the vinca domain of β-tubulin, inducing rapid microtubule depolymerization and subsequent cell cycle arrest in the G2/M phase. Recent research has elucidated additional downstream effects, including activation of apoptotic pathways through caspase-3/7 induction and disruption of mitochondrial membrane potential.

Current challenges in Tubulysin E research include its limited natural availability and complex total synthesis. However, 2024 publications report successful semi-synthetic approaches that have improved production yields by 40% compared to previous methods. These advances are critical for enabling further preclinical and clinical development of this promising compound.

Emerging applications include the development of antibody-drug conjugates (ADCs) featuring Tubulysin E as the warhead. Recent phase I clinical trials of such ADCs have shown promising results in treating solid tumors, with manageable toxicity profiles. The compound's exceptional potency makes it particularly suitable for targeted delivery approaches where payload efficiency is crucial.

Future research directions highlighted in recent literature include structure-activity relationship studies to optimize Tubulysin E derivatives, development of more efficient delivery systems, and exploration of combination therapies with immune checkpoint inhibitors. The compound's unique properties continue to make it a focus of intense investigation in chemical biology and medicinal chemistry research.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量